An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methylbenzoate
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-4-methylbenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
The following table summarizes the known quantitative physicochemical properties of Methyl 2-amino-4-methylbenzoate and its isomers. It is critical to note that experimental data for Methyl 2-amino-4-methylbenzoate is limited, and therefore, predicted data and data from closely related isomers are included for comparative purposes.
| Property | Value | Compound | Data Type | Source |
| Molecular Formula | C₉H₁₁NO₂ | Methyl 2-amino-4-methylbenzoate | - | [1] |
| Molecular Weight | 165.19 g/mol | Methyl 2-amino-4-methylbenzoate | Calculated | [1][2] |
| CAS Number | 18595-17-0 | Methyl 2-amino-4-methylbenzoate | - | |
| Melting Point | 35-36 °C | Methyl 2-amino-4-methylbenzoate | Experimental | |
| Boiling Point | 302.4 ± 22.0 °C | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |
| Density | 1.132 ± 0.06 g/cm³ | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |
| pKa | 2.59 ± 0.10 | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | Methyl 4-aminobenzoate (Isomer) | Experimental | [4][5] |
| LogP | Not available | Methyl 2-amino-4-methylbenzoate | - | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
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Apparatus : Melting point apparatus, capillary tubes, thermometer.
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Procedure :
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A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
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The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
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A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
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Boiling Point Determination (Siwoloboff Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
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Apparatus : Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.
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Procedure :
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A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
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The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
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The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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Heating is discontinued, and the bath is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Solubility Determination
Solubility is assessed by observing the dissolution of a solute in a solvent to form a homogeneous solution.
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Apparatus : Test tubes, vortex mixer, analytical balance.
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Procedure :
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A measured amount of the solvent (e.g., 1 mL of water, ethanol, or diethyl ether) is added to a test tube.
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A small, pre-weighed amount of Methyl 2-amino-4-methylbenzoate is added to the solvent.
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The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
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The mixture is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, more solute is added in small increments until saturation is reached.
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Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
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pKa Determination (Potentiometric Titration)
The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution.
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Apparatus : pH meter, burette, beaker, magnetic stirrer.
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Procedure :
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A precise amount of Methyl 2-amino-4-methylbenzoate is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
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A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.
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The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration of the amino group.
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LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
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Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance.
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Procedure :
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n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
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A known amount of Methyl 2-amino-4-methylbenzoate is dissolved in one of the phases (usually n-octanol).
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A measured volume of this solution is placed in a separatory funnel with a measured volume of the other phase.
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The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
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The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
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Mandatory Visualization
The following diagram illustrates a plausible synthetic workflow for the preparation of Methyl 2-amino-4-methylbenzoate, based on common organic synthesis reactions for analogous compounds.
